molecular formula C8H6BrFO B1446919 2-(Bromomethyl)-5-fluorobenzaldehyde CAS No. 945995-09-5

2-(Bromomethyl)-5-fluorobenzaldehyde

Cat. No.: B1446919
CAS No.: 945995-09-5
M. Wt: 217.03 g/mol
InChI Key: XETUJXBJURREHW-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-fluorobenzaldehyde is an organic compound that features both bromomethyl and fluorobenzaldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-fluorobenzaldehyde typically involves the bromination of 5-fluorobenzaldehyde. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-fluorobenzaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Electrophilic Aromatic Substitution: The fluorobenzaldehyde moiety can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation under controlled temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Electrophilic Aromatic Substitution: Products include nitro and sulfonic acid derivatives.

    Oxidation and Reduction: Products include carboxylic acids and alcohols.

Scientific Research Applications

2-(Bromomethyl)-5-fluorobenzaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the development of fluorescent probes and labeling agents.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-fluorobenzaldehyde is primarily based on its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The fluorobenzaldehyde moiety can undergo electrophilic aromatic substitution, allowing for further functionalization. These reactions enable the compound to participate in various synthetic pathways, leading to the formation of diverse products.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-fluorobenzaldehyde
  • 2-(Iodomethyl)-5-fluorobenzaldehyde
  • 2-(Bromomethyl)-4-fluorobenzaldehyde

Uniqueness

2-(Bromomethyl)-5-fluorobenzaldehyde is unique due to the presence of both bromomethyl and fluorobenzaldehyde groups, which confer distinct reactivity patterns. The bromomethyl group is more reactive towards nucleophiles compared to its chloro and iodo counterparts, making it a versatile intermediate in organic synthesis. Additionally, the position of the fluorine atom on the benzaldehyde ring influences the compound’s electronic properties, affecting its reactivity in electrophilic aromatic substitution reactions.

Properties

IUPAC Name

2-(bromomethyl)-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETUJXBJURREHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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